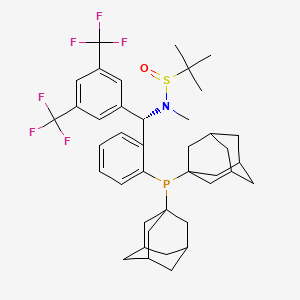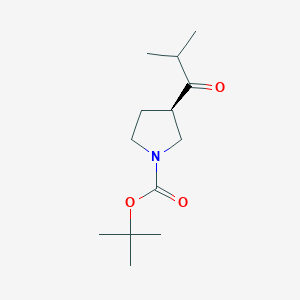![molecular formula C40H63ClN4O10S B13648268 (2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13648268.png)
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,R,S)-AHPC-PEG6-C4-Cl is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
准备方法
The synthesis of (S,R,S)-AHPC-PEG6-C4-Cl involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and purity of the final product. The synthetic route typically begins with the preparation of the AHPC (aryl hydrocarbon receptor protein complex) core, followed by the attachment of the PEG6 (polyethylene glycol with six ethylene glycol units) linker. The final step involves the introduction of the C4-Cl (chlorine-substituted carbon chain) moiety. Industrial production methods often employ automated synthesis techniques to scale up the production while maintaining high purity and yield.
化学反应分析
(S,R,S)-AHPC-PEG6-C4-Cl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the C4-Cl moiety. Typical reagents include sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
科学研究应用
(S,R,S)-AHPC-PEG6-C4-Cl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying protein-ligand interactions and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific proteins involved in disease processes.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S,R,S)-AHPC-PEG6-C4-Cl involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. This selective binding is crucial for its potential therapeutic applications, as it can lead to targeted effects with minimal off-target interactions.
相似化合物的比较
(S,R,S)-AHPC-PEG6-C4-Cl can be compared with other similar compounds, such as:
(R,S,R)-AHPC-PEG6-C4-Cl: This compound has a different stereochemistry, which can lead to variations in its reactivity and biological interactions.
(S,R,S)-AHPC-PEG4-C4-Cl: With a shorter PEG linker, this compound may have different solubility and bioavailability properties.
(S,R,S)-AHPC-PEG6-C4-Br: Substituting the chlorine atom with bromine can alter the compound’s reactivity and potential applications. The uniqueness of (S,R,S)-AHPC-PEG6-C4-Cl lies in its specific stereochemistry and the presence of the PEG6 linker, which enhances its solubility and ability to interact with biological molecules.
属性
分子式 |
C40H63ClN4O10S |
|---|---|
分子量 |
827.5 g/mol |
IUPAC 名称 |
1-[2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47) |
InChI 键 |
XIGXWMDJELQVSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Oxan-4-yl)amino]propan-1-ol](/img/structure/B13648188.png)
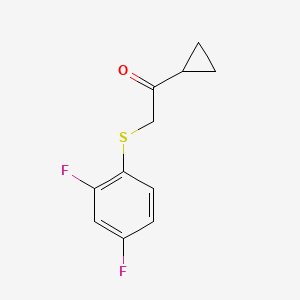
![4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13648206.png)
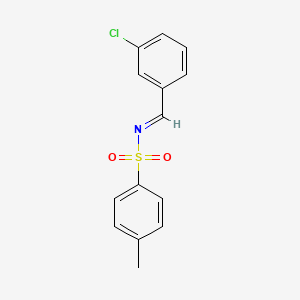
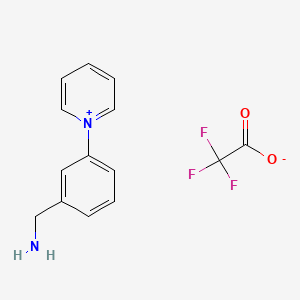
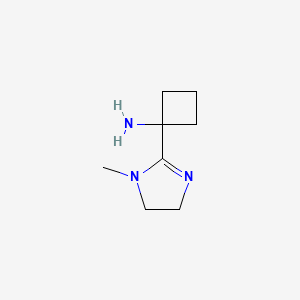
![(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid](/img/structure/B13648232.png)


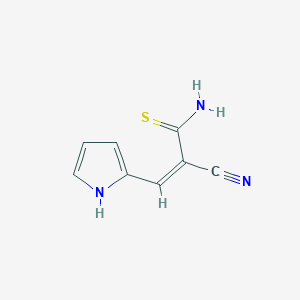
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine](/img/structure/B13648258.png)
